2-Methylhex-5-en-2-ylazanium;chloride
Description
2-Methylhex-5-en-2-ylazanium; chloride is a quaternary ammonium salt characterized by a branched aliphatic chain (hex-5-en-2-yl group) with a methyl substituent at the second carbon and a chloride counterion. The following analysis compares its inferred properties and structural analogs with well-studied compounds, leveraging available research on related ammonium salts and chloride-containing molecules.
Properties
IUPAC Name |
2-methylhex-5-en-2-ylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-4-5-6-7(2,3)8;/h4H,1,5-6,8H2,2-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSZNQJGAZMWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
(i) Benzalkonium Chloride
- Molecular Formula : C₂₂H₂₄ClN₃O•HCl .
- Applications : Widely used as a disinfectant and preservative in ophthalmic preparations due to its antimicrobial properties.
- Analytical Methods : High-performance liquid chromatography (HPLC) and UV-spectroscopy are employed for quantification in pharmaceutical formulations .
- Key Differences: Unlike 2-methylhex-5-en-2-ylazanium; chloride, benzalkonium chloride contains aromatic (benzyl) and phthalazinone groups, enhancing its stability and bioactivity.
(ii) Cetylpyridinium Chloride
- Properties : A quaternary ammonium compound with a pyridinium head and a 16-carbon alkyl chain.
- Applications : Common in oral antiseptics and mouthwashes due to its surfactant and antimicrobial activity.
- Solubility: Highly soluble in water and ethanol, a trait shared with most quaternary ammonium salts .
- Key Differences : The pyridinium ring in cetylpyridinium chloride provides distinct electronic and steric effects compared to the aliphatic 2-methylhex-5-en-2-ylazanium ion.
(iii) Tizanidine Hydrochloride
- Molecular Formula : C₉H₈ClN₅S•HCl .
- Purity Standards : Rigorous testing for heavy metals (<20 ppm) and related substances via liquid chromatography .
- Applications : A muscle relaxant, highlighting the pharmaceutical relevance of structurally complex ammonium salts.
- Key Differences : Tizanidine incorporates a thiazole ring and imidazoline moiety, differing significantly in pharmacological action from the aliphatic 2-methylhex-5-en-2-ylazanium; chloride.
Physicochemical and Analytical Comparisons
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